![molecular formula C11H15NO3 B020183 O,alpha-Dimethyltyrosine CAS No. 7383-30-4](/img/structure/B20183.png)
O,alpha-Dimethyltyrosine
Overview
Description
Synthesis Analysis
The synthesis of O,alpha-Dimethyltyrosine involves advanced organic synthesis techniques, including palladium-catalyzed C-H functionalization. A notable method utilizes palladium-catalyzed directed C-H functionalization for the efficient synthesis of (S)-N-Boc-2,6-dimethyltyrosine, showcasing a practical approach to ortho-dimethylation of tyrosine derivatives without racemization at α-chiral centers (Wang et al., 2017).
Scientific Research Applications
Hydroxyl Radical Scavenging : Compounds like thiourea and dimethylthiourea, which are structurally related to O,alpha-Dimethyltyrosine, have been used as hydroxyl radical (OH.) scavengers in experiments, indicating their potential in mitigating peroxynitrite-dependent damage (Whiteman & Halliwell, 1997).
Asymmetric Synthesis : Research has shown the large-scale asymmetric synthesis of novel sterically constrained derivatives of tyrosine, such as 2′,6′-dimethyl- and α,2′,6′-trimethyltyrosine. These findings demonstrate the importance of such compounds in synthetic chemistry and potential pharmaceutical applications (Soloshonok, Tang, & Hruby, 2001).
Palladium-Catalyzed Synthesis : A study highlights the palladium-catalyzed directed C-H functionalization for synthesizing (S)-N-Boc-2,6-dimethyltyrosine, emphasizing its significance in creating valuable building blocks for synthetic chemistry (Wang et al., 2017).
Peptide Antioxidants in Mitochondrial Function : Peptide antioxidants with dimethyltyrosine have been developed to target the inner mitochondrial membrane. These peptides have shown to inhibit mitochondrial swelling, oxidative cell death, and reperfusion injury, underscoring their therapeutic potential in treating conditions associated with oxidative stress (Zhao et al., 2004).
Mechanism of Action
Target of Action
O,alpha-Dimethyl-DL-tyrosine, also known as 2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid or O,alpha-Dimethyltyrosine, is a derivative of the amino acid tyrosine . Tyrosine is a precursor for the synthesis of various compounds such as neurotransmitters and melanin . The primary targets of O,alpha-Dimethyl-DL-tyrosine are likely to be similar to those of tyrosine, which include enzymes like tyrosine 3-monooxygenase .
Mode of Action
It is known that tyrosine is converted into l-dopa by the enzyme tyrosine 3-monooxygenase . This conversion is a crucial step in the synthesis of catecholamines, which are important neurotransmitters . As a derivative of tyrosine, O,alpha-Dimethyl-DL-tyrosine might interact with this enzyme and potentially influence the synthesis of catecholamines.
Biochemical Pathways
The biochemical pathways affected by O,alpha-Dimethyl-DL-tyrosine are likely to be those involving tyrosine and its derivatives. Tyrosine is involved in several metabolic pathways, including the synthesis of catecholamines and melanin . It is also a precursor for the synthesis of homogentisic acid, an intermediate in the degradation of aromatic amino acids .
Pharmacokinetics
Tyrosine is well-absorbed and distributed throughout the body, where it can be metabolized into various compounds . The impact of these properties on the bioavailability of O,alpha-Dimethyl-DL-tyrosine would need further investigation.
Result of Action
Given its structural similarity to tyrosine, it might influence the synthesis of catecholamines and other tyrosine-derived compounds . This could potentially affect various physiological processes, including neurotransmission and melanin production.
Action Environment
The action of O,alpha-Dimethyl-DL-tyrosine might be influenced by various environmental factors. For instance, the activity of enzymes involved in tyrosine metabolism can be affected by factors such as pH, temperature, and the presence of cofactors . Additionally, the stability and efficacy of O,alpha-Dimethyl-DL-tyrosine might be influenced by factors such as storage conditions and the presence of other compounds in the body.
properties
IUPAC Name |
2-amino-3-(4-methoxyphenyl)-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(12,10(13)14)7-8-3-5-9(15-2)6-4-8/h3-6H,7,12H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEIHXWCWAMTTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551692 | |
Record name | O,alpha-Dimethyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7383-30-4 | |
Record name | O,alpha-Dimethyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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